N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, a morpholine ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The compound, also known as N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide, has been found to interact with multiple targets. In the context of cancer treatment, it has been shown to interact with microtubules and their component protein, tubulin . In plant science, it has been identified as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1), which plays a crucial role in plant growth and development .
Mode of Action
In cancer cells, this compound acts by modulating microtubule assembly, either suppressing tubulin polymerization or stabilizing microtubule structure . This leads to mitotic blockade and induces apoptosis in cancer cells . In plants, it acts as an auxin receptor agonist, enhancing root-related signaling responses .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. In cancer cells, it disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis . In plants, it enhances auxin response reporter’s (DR5:GUS) transcriptional activity, down-regulates the expression of root growth-inhibiting genes, and promotes root growth .
Result of Action
The compound’s action results in significant molecular and cellular effects. In cancer cells, it causes cell cycle arrest at the S phase and induces apoptosis . In plants, it promotes root growth in both Arabidopsis thaliana and Oryza sativa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the morpholine ring, and the attachment of the sulfonamide group. One common synthetic route involves the following steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction using benzo[d][1,3]dioxole and an appropriate amine.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine under basic conditions.
Attachment of the Sulfonamide Group: The final step involves the sulfonation of the intermediate compound using a sulfonyl chloride reagent, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and morpholine in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole cores but different substituents.
Morpholine derivatives: Compounds containing the morpholine ring with various functional groups.
Sulfonamide derivatives: Compounds with sulfonamide groups attached to different aromatic or aliphatic moieties.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzo[d][1,3]dioxole moiety, morpholine ring, and sulfonamide group in a single molecule allows for diverse interactions with biological targets and chemical reagents .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-2-5-17(6-3-15)28(23,24)21-13-18(22-8-10-25-11-9-22)16-4-7-19-20(12-16)27-14-26-19/h2-7,12,18,21H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCPIQNEYVDNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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